4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a thiadiazole ring, morpholine, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The morpholine and thiomorpholine moieties are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine and thiomorpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiadiazole ring is known for its antimicrobial properties, and the morpholine and thiomorpholine moieties can enhance its biological activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine and thiomorpholine moieties can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- 1,3,4-Thiadiazole derivatives
- Morpholine-containing compounds
Uniqueness
What sets 4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine apart from similar compounds is its unique combination of the thiadiazole ring, morpholine, and thiomorpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S2/c1-20-6-2-12-15-14(23-16-12)18-3-7-21-11(10-18)13(19)17-4-8-22-9-5-17/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVZKCWGGLIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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